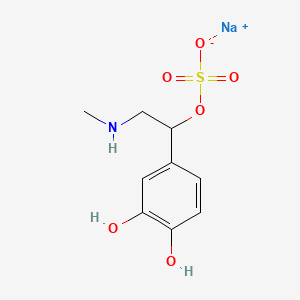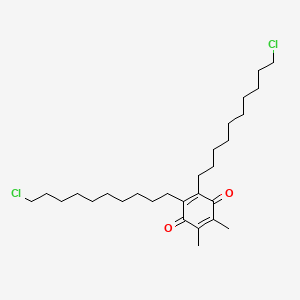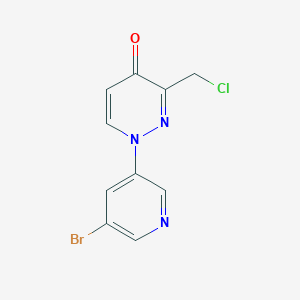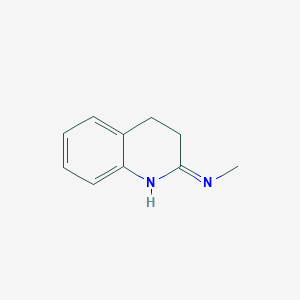
N-methyl-3,4-dihydro-1H-quinolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3,4-dihydro-1H-quinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group attached to the nitrogen atom and an imine group at the 2-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine typically involves the N-alkylation of 3,4-dihydroquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted 3,4-dihydroquinoline using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,4-dihydro-1H-quinolin-2-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: N-methyl-3,4-dihydroquinoline-2-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-3,4-dihydro-1H-quinolin-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinazolinones: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Quinolines: A broad class of compounds with significant pharmacological importance.
Uniqueness
N-methyl-3,4-dihydro-1H-quinolin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and imine functionality at specific positions enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-1H-quinolin-2-imine |
InChI |
InChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
SSBIMLZQPLQHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


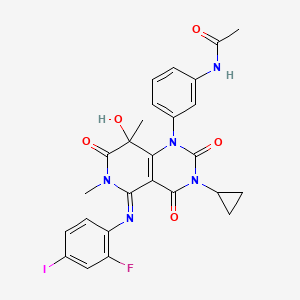
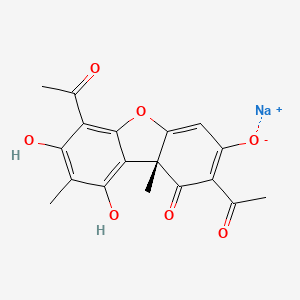
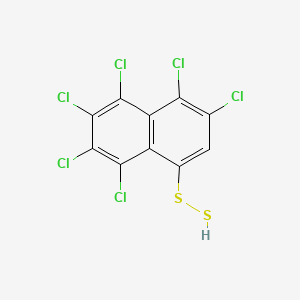
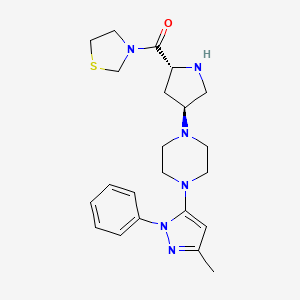
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
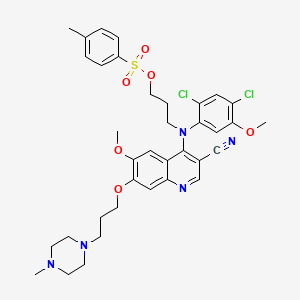
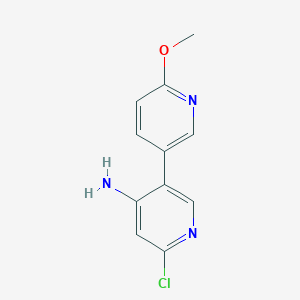
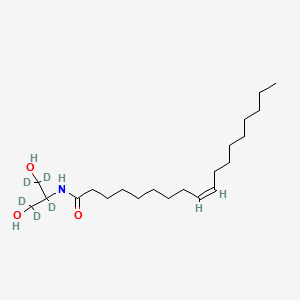
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
